molecular formula C16H9BrFNO2 B1269875 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid CAS No. 391-23-1

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Cat. No. B1269875
CAS RN: 391-23-1
M. Wt: 346.15 g/mol
InChI Key: ISZBWDZOXRAFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorine-bearing quinoline-4-carboxylic acids involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF. This process yields a variety of quinoline derivatives with potential as amylolytic agents due to their activity against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Molecular Structure Analysis

Studies on compounds closely related to 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid have shown that the arrangement and electronic nature of the bromo and fluoro substituents significantly influence the molecule's electronic structure and interaction with biological targets. For instance, structural and theoretical analyses have been conducted on compounds like [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoic acid to understand their potential as HIV-1 integrase inhibitors, indicating the importance of coplanarity and electronic distribution for activity (Vandurm et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid derivatives often involves interactions with biological molecules, where the bromo and fluoro groups play crucial roles. These interactions include the formation of hydrogen bonds, π-stacking, and charge-transfer complexes, which are essential for biological activity and the development of pharmaceutical agents (Bonacorso et al., 2018).

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications are also not specified in the source .
  • Synthesis of Biologically Active Compounds

    • A series of novel 6-(aminomethylphenoxy)benzoxaborole analogs was synthesized for the investigation of the structure-activity relationship of the inhibition of TNF-alpha, IL-1beta, and IL-6, from lipopolysaccharide-stimulated peripheral blood mononuclear cells .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications are also not specified in the source .
  • Antimicrobial Activity

    • Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications are also not specified in the source .
  • Antiviral Activity

    • Quinoline derivatives have been found to exhibit antiviral activity .
    • Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications are also not specified in the source .
  • Anticancer Activity

    • Quinoline derivatives have been found to exhibit anticancer activity .
    • Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications are also not specified in the source .
  • Antihypertensive Activity

    • Quinoline derivatives have been found to exhibit antihypertensive effects .
    • They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications are also not specified in the source .

Safety And Hazards

The safety and hazards associated with “6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid” are not well-documented. It is recommended to handle this compound with appropriate safety precautions. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZBWDZOXRAFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358321
Record name 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

CAS RN

391-23-1
Record name 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Citations

For This Compound
1
Citations
A Anjali, R Dheepika, PM Imran… - ACS Applied …, 2020 - ACS Publications
A series of π-extended quinolines with D−π–A–D and D−π–A–A architectures were designed and synthesized via the Sonagashira cross-coupling reaction to serve as ambipolar …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.